molecular formula C13H19NO2 B4957529 2-phenoxy-N-(propan-2-yl)butanamide

2-phenoxy-N-(propan-2-yl)butanamide

Numéro de catalogue: B4957529
Poids moléculaire: 221.29 g/mol
Clé InChI: RBMMSFFNQKWFQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-phenoxy-N-(propan-2-yl)butanamide is an organic compound of interest in medicinal chemistry and pharmacological research. Compounds based on the phenoxyacetamide and phenoxybutanamide scaffold are actively investigated for their potential as inhibitors of bacterial virulence factors . Specifically, research on similar structures has demonstrated potent inhibition of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a mechanism crucial for the establishment and dissemination of this pathogen's infections . This suggests potential value for 2-phenoxy-N-(propan-2-yl)butanamide as a building block in developing novel anti-infective agents that work by attenuating virulence rather than through traditional bactericidal means. Furthermore, structural analogs, such as phenoxyalkyl derivatives of aminoalkanols, are also explored for multitarget activities within the central nervous system, showing promise as potential anticonvulsant and analgesic agents for treating conditions like neuropathic pain . The presence of the propan-2-yl (isopropyl) group on the amide nitrogen is a feature known to influence the compound's lipophilicity and its interaction with biological targets. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

2-phenoxy-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMMSFFNQKWFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to Establishing the Baseline Cytotoxicity of 2-phenoxy-N-(propan-2-yl)butanamide in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The evaluation of a novel chemical entity's interaction with biological systems is a foundational step in the drug discovery and chemical safety pipeline. This guide outlines a comprehensive and scientifically rigorous framework for determining the baseline in vitro cytotoxicity of the novel compound 2-phenoxy-N-(propan-2-yl)butanamide. As public data on this specific molecule is limited, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. It provides the strategic rationale, step-by-step experimental protocols, and data analysis workflows necessary to generate a robust and reliable cytotoxicity profile. The protocols described herein are designed to be self-validating, incorporating orthogonal assays and stringent quality control measures to ensure data integrity and reproducibility.

Part 1: Strategic Foundations for Cytotoxicity Profiling

The initial phase of any cytotoxicity assessment is crucial for generating meaningful and translatable data. The choices made regarding the biological system and the detection methodology will dictate the quality and relevance of the outcome.

The Rationale of Cell Line Selection: A Multi-faceted Approach

The selection of human cell lines is not arbitrary; it is a strategic decision aimed at modeling a range of potential physiological and pathological contexts. For a novel compound like 2-phenoxy-N-(propan-2-yl)butanamide, a tiered approach is recommended.

  • Tissue of Origin: It is imperative to test the compound on a panel of cell lines representing different tissue origins to identify potential organ-specific toxicity.[1] A primary panel should include, at a minimum, cell lines derived from the liver (e.g., HepG2), kidney (e.g., HEK293), and lung (e.g., A549), as these are common sites of xenobiotic metabolism and potential toxicity.

  • Cancer vs. Non-cancerous Lines: To assess for any potential therapeutic window, the panel should include both cancerous and non-cancerous cell lines. For instance, comparing the cytotoxicity in a breast cancer line like MCF-7 against a non-tumorigenic breast epithelial line like MCF-10A can provide an early indication of cancer-specific effects.[2]

  • Metabolic Competence: Cancer cell lines often exhibit altered metabolic pathways, such as a preference for glycolysis even in the presence of oxygen (the Warburg effect).[3] This can impact their sensitivity to certain compounds. Forcing a more physiologically relevant mitochondrial metabolism by replacing glucose with galactose in the culture medium can unmask mitochondrial toxicants that might otherwise be missed.[3]

  • Immortalized vs. Primary Cells: While immortalized cell lines offer reproducibility and ease of use, primary cells, despite their limited lifespan, can provide a more biologically relevant model.[4][5] Depending on the compound's intended application, follow-up studies in relevant primary human cells (e.g., primary hepatocytes) may be warranted.

Core Assay Principles: Ensuring Orthogonal Validation

No single assay can provide a complete picture of cytotoxicity. Therefore, employing at least two mechanistically distinct assays is critical for validating findings and avoiding artifacts.[6] One assay should measure metabolic activity, while the other should assess membrane integrity.

  • Metabolic Activity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[7][8][9] In viable, metabolically active cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[2] It is a robust and widely used primary screening tool for assessing cell viability and proliferation.[2][10]

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9][11] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate.[12][13][14] This reaction is coupled to the reduction of a tetrazolium salt to a colored formazan product, which is quantifiable and directly proportional to the level of cell lysis.[12][13]

Part 2: Experimental Workflow and Protocols

A standardized and meticulously executed workflow is paramount for generating reproducible cytotoxicity data. The following section details the step-by-step protocols for cell preparation and the execution of the primary (MTT) and confirmatory (LDH) assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Culture & Maintenance Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Seeding 3. Seed Cells in 96-Well Plates Harvest->Seeding Treatment 6. Treat Cells (24-72h Incubation) Seeding->Treatment StockPrep 4. Prepare Compound Stock Solution SerialDilute 5. Perform Serial Dilutions StockPrep->SerialDilute SerialDilute->Treatment MTT_Assay 7a. Primary Assay (MTT) Treatment->MTT_Assay LDH_Assay 7b. Confirmatory Assay (LDH) Treatment->LDH_Assay Readout 8. Measure Absorbance (Plate Reader) MTT_Assay->Readout LDH_Assay->Readout QC 9. Quality Control (Z'-factor) Readout->QC IC50 10. Calculate IC50 Values QC->IC50 Report 11. Generate Report & Data Visualization IC50->Report

Caption: Overall experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is suitable for adherent human cell lines in a 96-well format.[7][15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).

  • Cell culture medium (serum-free for incubation step).[7]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[7]

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 2-phenoxy-N-(propan-2-yl)butanamide in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, carefully aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][16]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[2][15]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures membrane integrity and serves as an orthogonal validation of the MTT assay results.[13]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate mix, and stop solution).

  • Sterile 96-well flat-bottom plates.

  • Lysis buffer (provided in kit or 1% Triton X-100) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells:

    • Maximum LDH Release: Treat cells with lysis buffer 30 minutes before the end of the incubation period.

    • Vehicle Control: Cells treated with the same concentration of solvent used for the compound.

    • Medium Background: Wells with medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[13]

  • LDH Reaction: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[12]

  • Add Reaction Mix: Add 100 µL of the prepared LDH Reaction Solution to each well of the new plate.[12][13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction & Read Absorbance: Add 50 µL of Stop Solution to each well.[12] Measure the absorbance at 490 nm using a microplate reader.[12]

Part 3: Data Analysis, Interpretation, and Quality Control

Raw absorbance data must be processed through a rigorous analytical pipeline to yield reliable and interpretable results.

Data Normalization and IC₅₀ Calculation

The primary endpoint of a cytotoxicity assay is the IC₅₀ value, which represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[17][18]

  • Background Subtraction: Subtract the average absorbance value of the medium-only blank wells from all other readings.

  • Percentage Viability Calculation: Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[19][20] This typically generates a sigmoidal (S-shaped) curve.[18][21]

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the IC₅₀ value.[19][20] This can be performed using software like GraphPad Prism or specialized online calculators.

Assay Quality Control: The Z'-Factor

Before interpreting the IC₅₀ values, the quality of the assay itself must be validated. The Z'-factor is a statistical measure of assay quality that quantifies the separation between positive and negative controls, taking into account both the dynamic range and data variation.[22][23]

Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., maximum lysis).

  • μn and σn are the mean and standard deviation of the negative control (e.g., vehicle).

Interpretation: [23][24]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unsuitable assay.

An assay with a Z'-factor of ≥ 0.5 demonstrates that the signal window is robust and the data is reliable.[22][25]

Part 4: Data Presentation

All quantitative data should be summarized in a clear and concise format to allow for easy comparison across different cell lines and conditions.

Table 1: Hypothetical Baseline Cytotoxicity (IC₅₀) of 2-phenoxy-N-(propan-2-yl)butanamide

Cell LineTissue of OriginTypeAssayExposure Time (h)IC₅₀ (µM)Z'-Factor
HepG2LiverHepatocellular CarcinomaMTT4825.30.81
HepG2LiverHepatocellular CarcinomaLDH4828.10.77
HEK293KidneyEmbryonic KidneyMTT48> 1000.85
A549LungLung CarcinomaMTT4842.70.79
MCF-7BreastBreast AdenocarcinomaMTT4815.80.88
MCF-10ABreastNon-tumorigenic EpithelialMTT4889.50.83

This table presents hypothetical data for illustrative purposes.

References

  • CalculateStatistics. (n.d.). CellProfiler. Retrieved from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • What is Z' (read Z-factor)? (2024, August 1). RxPlora. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BPS Bioscience. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Aslantürk, Ö. S. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE. Retrieved from [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11). Medical Design & Outsourcing. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

  • Cytotoxicity LDH Assay Kit-WST CK12 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Retrieved from [Link]

  • Skin Cells for Toxicity Testing. (n.d.). Lonza Bioscience. Retrieved from [Link]

  • 2-[4-(1-aminopropyl)phenoxy]-N-(butan-2-yl)propanamide. (n.d.). Molport. Retrieved from [Link]

  • Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-. (n.d.). PubChem. Retrieved from [Link]

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Methodological & Application

Application Note: Solubilization and Formulation of 2-Phenoxy-N-(propan-2-yl)butanamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Handling synthetic lipophilic small molecules in aqueous in vitro systems is a persistent challenge in early-stage drug discovery. 2-Phenoxy-N-(propan-2-yl)butanamide is a highly hydrophobic amide derivative. Due to its dense carbon framework and lack of ionizable functional groups at physiological pH, it is practically insoluble in standard aqueous cell culture media.

This application note provides a field-proven, self-validating "solvent-shift" protocol to successfully dissolve this compound. By leveraging anhydrous Dimethyl Sulfoxide (DMSO) as a primary vehicle and controlling the kinetic dispersion into aqueous media, researchers can prevent compound precipitation, avoid solvent-induced cytotoxicity, and ensure reproducible dose-response data.

Physicochemical Profiling & The Causality of Solubilization

To design a robust solubilization strategy, we must first analyze the thermodynamic barriers to dissolution. 2-Phenoxy-N-(propan-2-yl)butanamide features a butanamide backbone flanked by a bulky phenoxy ring and an isopropyl group.

When introduced directly to water, the compound cannot form sufficient dipole-ion or hydrogen bonds to overcome the cohesive energy of its own crystal lattice. The water molecules form a highly ordered clathrate cage around the hydrophobic domains, resulting in an unfavorable decrease in entropy. To minimize this thermodynamic penalty, the compound rapidly self-associates and precipitates—a process known as Ostwald ripening.

To bypass this, we utilize anhydrous DMSO . As a polar aprotic solvent, DMSO disrupts the intermolecular hydrogen bonding between the amide groups of the compound while simultaneously solvating the lipophilic domains.

Table 1: Physicochemical Profile & Solubilization Implications
PropertyValueMechanistic Implication for Cell Assays
Molecular Formula C₁₃H₁₉NO₂High carbon-to-heteroatom ratio; highly hydrophobic.
Molecular Weight 221.30 g/mol Small molecule; readily crosses lipid bilayers once in solution.
LogP (Estimated) ~2.8 - 3.5Poor aqueous solubility; mandates organic vehicle for primary stock.
H-Bond Donors 1 (Amide -NH)Prone to intermolecular aggregation in aqueous environments.
H-Bond Acceptors 2 (Amide C=O, Ether -O-)Readily interacts with polar aprotic solvents (e.g., DMSO).

The Solvent-Shift Methodology: Step-by-Step Protocol

This protocol employs a "solvent-shift" technique, transitioning the compound from a 100% organic phase to a >99.9% aqueous phase.

Core Principle of Self-Validation: Every step of this protocol is designed to be self-validating. By utilizing intermediate 1000X stocks, the final volume of DMSO added to the cells remains mathematically constant (0.1% v/v) across all dose-response wells. This isolates the pharmacological effect of the compound from solvent-induced artifacts.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized powder of 2-phenoxy-N-(propan-2-yl)butanamide to reach room temperature in a desiccator before opening to prevent ambient moisture condensation. Water ingress will prematurely trigger precipitation.

  • Reconstitution: Weigh the desired mass and add cell-culture grade, anhydrous DMSO (≤0.01% H₂O) to create a 50 mM Master Stock .

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 5–10 minutes.

Phase 2: Intermediate Serial Dilution (The 1000X Rule)

Do not perform serial dilutions directly in the cell culture media. Instead, create intermediate stocks in 100% DMSO.

  • Dilute the 50 mM Master Stock sequentially in DMSO to create 1000X concentrations of your final target doses (e.g., 10 mM, 1 mM, 0.1 mM).

Phase 3: Aqueous Dispersion (The "Dropwise" Technique)

Causality Check: If a DMSO stock is injected directly into cold media, the DMSO rapidly diffuses into the bulk water, leaving the lipophilic compound in a state of localized supersaturation. It will instantly crash out.

  • Pre-warm Media: Ensure the cell culture media (supplemented with FBS, which provides stabilizing protein surfactants) is pre-warmed to 37°C.

  • Kinetic Dispersion: While gently vortexing or swirling the media tube, add the 1000X DMSO stock dropwise . This maximizes the kinetic dispersion rate, keeping the local concentration of the compound below its amorphous precipitation threshold.

Table 2: Self-Validating Dilution Matrix
Target Assay Conc.Intermediate DMSO Stock (1000X)Vol. of DMSO StockVol. of Culture MediaFinal DMSO % (v/v)
50 µM 50 mM1.0 µL999 µL0.1%
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
Vehicle Control Pure DMSO1.0 µL999 µL0.1%

Workflow Visualization

Workflow Start Weigh Dry Powder 2-Phenoxy-N-(propan-2-yl)butanamide DMSO Reconstitute in Anhydrous DMSO (Master Stock: 50 mM) Start->DMSO Mix Vortex & Sonicate (10 mins at Room Temp) DMSO->Mix QC1 Visual QC: Is Solution Clear? Mix->QC1 Dilute Prepare Intermediate Stocks (1000X in 100% DMSO) QC1->Dilute Yes Heat Warm to 37°C & Re-sonicate QC1->Heat No Dispense Dropwise Addition to Pre-warmed Media (37°C) Dilute->Dispense QC2 Visual QC: Micro-precipitation? Dispense->QC2 Assay Proceed to Cell Assay (Final DMSO = 0.1% v/v) QC2->Assay No Formulate Use Alternative Solubilizers (e.g., hPC Micelles) QC2->Formulate Yes Heat->Mix

Figure 1: Step-by-step solvent-shift solubilization workflow for lipophilic amides.

Advanced Solubilization & Troubleshooting

If micro-precipitation is observed under an inverted microscope (appearing as fine, refractive needle-like structures) despite following the solvent-shift protocol, the required assay concentration exceeds the compound's kinetic solubility limit. In such cases, advanced formulation strategies must be employed:

  • Micellar Solubilization: The addition of surfactants can encapsulate the lipophilic amide within a hydrophobic core. Studies on the 1 demonstrate that matching the surfactant's hydrophobic chain length to the drug's structure significantly enhances the solubilization locus[1].

  • Phospholipid Carriers: Using mixed micelles based on hydrogenated phosphatidylcholine (hPC) has been proven superior to classical bile-salt systems for highly hydrophobic compounds[2].

  • Polymer Aggregates: For in vivo translation or highly sensitive in vitro models where DMSO is entirely prohibited, researchers can utilize 3[3] or formulate 4[4] to maintain the compound in an amorphous, highly bioavailable state.

Sources

Application Notes & Protocols: 2-Phenoxy-N-(propan-2-yl)butanamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 2-phenoxy-N-(propan-2-yl)butanamide, a versatile chemical scaffold. While a niche compound, its structural motifs—a robust phenoxy ether linkage, a modifiable butanamide core, and a sterically influential N-isopropyl group—present significant opportunities for its use as a precursor in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science. This document outlines reliable synthetic routes to the precursor itself and details protocols for its subsequent transformation into valuable downstream intermediates.

Synthesis of the Precursor: 2-Phenoxy-N-(propan-2-yl)butanamide

The synthesis of the title compound can be efficiently achieved from its carboxylic acid precursor, 2-phenoxybutanoic acid. Two primary, high-yielding methods are recommended, differing in their activation strategy of the carboxylic acid. The choice between them often depends on the availability of reagents, desired purity, and scale of the reaction.

Protocol 1.1: Direct Amidation via Carbodiimide Coupling

This method represents the most direct route, utilizing a peptide coupling agent to facilitate amide bond formation in a one-pot procedure. It is favored for its mild conditions and operational simplicity.

Workflow for Direct Amidation

A 2-Phenoxybutanoic Acid C Amide Bond Formation (Intermediate) A->C B Isopropylamine B->C D 2-Phenoxy-N-(propan-2-yl)butanamide C->D Work-up & Purification reagents EDC, HOBt DMF, 0°C to RT reagents->C

Caption: Workflow for the synthesis of 2-phenoxy-N-(propan-2-yl)butanamide via direct amidation.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-phenoxybutanoic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Activator Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Amine Addition: After stirring for 20 minutes, add isopropylamine (1.1 eq.) dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1.2: Two-Step Synthesis via Acid Chloride Intermediate

This classic and robust method involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.[1] This approach is often higher-yielding and easier to purify than direct coupling, making it suitable for larger-scale synthesis.

Workflow for Acid Chloride Route

A 2-Phenoxybutanoic Acid B 2-Phenoxybutanoyl Chloride A->B Step 1 C Amide Formation B->C Step 2 D 2-Phenoxy-N-(propan-2-yl)butanamide C->D Work-up & Purification reagent1 SOCl₂ or (COCl)₂ DCM, Reflux reagent1->B reagent2 Isopropylamine, Et₃N DCM, 0°C reagent2->C

Caption: Two-step synthesis of the target amide via an acid chloride intermediate.

Step-by-Step Protocol:

Step 1: Formation of 2-Phenoxybutanoyl Chloride

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-phenoxybutanoic acid (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-phenoxybutanoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Setup: In a separate flask, dissolve isopropylamine (1.1 eq.) and triethylamine (Et₃N) (1.2 eq.) in anhydrous DCM and cool to 0°C.[1]

  • Addition: Add the crude 2-phenoxybutanoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled amine solution.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Data Summary: Comparison of Synthetic Routes
ParameterProtocol 1.1: Direct AmidationProtocol 1.2: Acid Chloride Route
Number of Steps 1 (One-pot)2
Reaction Conditions Mild (0°C to RT)Harsher (Reflux for Step 1)
Key Reagents EDC, HOBtSOCl₂ or Oxalyl Chloride, Et₃N
Typical Yields 70-85%85-95%
Advantages Operational simplicity; avoids harsh reagents.High yields; easy purification; scalable.
Disadvantages Cost of coupling agents; purification can be difficult.Use of corrosive and moisture-sensitive reagents.

Applications in Organic Synthesis

The synthesized 2-phenoxy-N-(propan-2-yl)butanamide is not an endpoint but a versatile intermediate. Its functional groups offer distinct handles for further chemical modification.

Application 2.1: Reduction of the Amide to a Secondary Amine

The amide functionality can be completely reduced to a secondary amine, yielding 2-phenoxy-N-isopropylbutan-1-amine. This transformation is crucial for accessing a different class of compounds with altered basicity, polarity, and biological activity profiles.[2]

Protocol: Amide Reduction with LiAlH₄

  • Setup: In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LAH) (2.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Addition: Slowly add a solution of 2-phenoxy-N-(propan-2-yl)butanamide (1.0 eq.) in anhydrous THF to the LAH suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams (Fieser work-up).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography.

Application 2.2: Electrophilic Aromatic Substitution on the Phenoxy Ring

The terminal phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. These groups can serve as handles for cross-coupling reactions or to modulate the electronic properties of the molecule. A representative protocol for nitration is provided below.

Illustrative Pathway: Derivatization of the Precursor

A 2-Phenoxy-N-(propan-2-yl)butanamide B 2-Phenoxy-N-isopropylbutan-1-amine A->B C 2-(4-Nitrophenoxy)-N-(propan-2-yl)butanamide A->C D Further Functionalization (e.g., Cross-Coupling) C->D reagent1 LiAlH₄ THF, Reflux reagent1->B reagent2 HNO₃, H₂SO₄ 0°C reagent2->C reagent3 Pd Catalyst, etc. reagent3->D

Caption: Key synthetic transformations using 2-phenoxy-N-(propan-2-yl)butanamide as a precursor.

Protocol: Aromatic Nitration

  • Setup: Dissolve 2-phenoxy-N-(propan-2-yl)butanamide (1.0 eq.) in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, keeping the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product (typically a mixture of ortho and para isomers, with para predominating).

Significance in Drug Discovery & Medicinal Chemistry

The structural core of 2-phenoxy-N-(propan-2-yl)butanamide is present in various biologically active molecules. The phenoxy-propanamide scaffold is a known pharmacophore, and derivatives have been explored for various therapeutic targets. For example, related structures have been investigated as agonists for G protein-coupled receptors for potential use in treating type 2 diabetes. The protocols described herein allow researchers to synthesize a library of derivatives by modifying the phenyl ring or transforming the amide group, enabling comprehensive Structure-Activity Relationship (SAR) studies. The ability to easily generate both the secondary amine and functionalized aromatic analogues from a common precursor makes this a valuable platform for lead optimization in drug development programs.

References

  • A Technical Guide to the Key Chemical Reactions of 2-(4-Hydroxyphenoxy)
  • An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenoxy)propanamide. Benchchem.
  • Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide. Acta Crystallographica Section E. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-phenoxy-N-(propan-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-phenoxy-N-(propan-2-yl)butanamide. As a molecule incorporating an ether linkage, a secondary amide, and alkyl chains, its fragmentation is governed by a series of characteristic bond cleavages and rearrangements. Understanding these pathways is critical for the structural confirmation and purity assessment of this and structurally related compounds in various research and development settings. This document outlines the theoretical basis for the fragmentation, a detailed experimental protocol for acquiring the mass spectrum, and a guide to interpreting the resulting data.

Introduction: The Structural and Analytical Significance

2-phenoxy-N-(propan-2-yl)butanamide is a small molecule characterized by a phenoxy group attached to the second position of a butanamide backbone, with an N-isopropyl substituent on the amide nitrogen. The interplay of the aromatic ether, the amide functionality, and the aliphatic chains dictates its chemical properties and, consequently, its behavior in a mass spectrometer. Mass spectrometry is an indispensable analytical technique for the unambiguous identification and structural elucidation of such molecules. The fragmentation pattern serves as a molecular fingerprint, providing vital information about the connectivity of its constituent parts.

A comprehensive understanding of how 2-phenoxy-N-(propan-2-yl)butanamide fragments under energetic conditions is paramount for researchers in fields such as medicinal chemistry, drug metabolism, and process chemistry. It enables confident identification of the compound in complex matrices, aids in the characterization of potential metabolites or degradation products, and supports the validation of synthetic routes.

Predicted Fragmentation Pathways

The structure of 2-phenoxy-N-(propan-2-yl)butanamide is C₁₃H₁₉NO₂. Its monoisotopic mass is 221.1416 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]⁺˙) with an m/z of 221. The subsequent fragmentation is predicted to proceed through several high-probability pathways, dictated by the relative stability of the resulting fragment ions and neutral losses.

Key Functional Group Influences:
  • Amide Bond: The amide bond is relatively stable, but can undergo cleavage, particularly alpha to the carbonyl group. McLafferty rearrangements are also common in amides with sufficiently long alkyl chains.

  • Phenoxy Group: The ether linkage can cleave, leading to the formation of a stable phenoxy radical or a phenol cation. The aromatic ring itself provides stability to adjacent fragments.

  • N-isopropyl Group: The isopropyl group can undergo alpha-cleavage, leading to the loss of a methyl radical or the formation of a stable secondary carbocation.

The following diagram illustrates the principal predicted fragmentation pathways for 2-phenoxy-N-(propan-2-yl)butanamide.

fragmentation_pathway M [C₁₃H₁₉NO₂]⁺˙ m/z = 221 Molecular Ion F1 [C₉H₁₀NO]⁺ m/z = 148 M->F1 - C₃H₇• (isopropyl radical) F2 [C₄H₉NO]⁺˙ m/z = 87 M->F2 - C₉H₁₀O• (phenoxyethyl radical) F6 [C₄H₈NO]⁺ m/z = 86 M->F6 McLafferty Rearrangement - C₉H₁₀O F3 [C₆H₅O]⁺ m/z = 93 F1->F3 - C₃H₅N (propyleneimine) F5 [C₃H₇N]⁺ m/z = 57 F2->F5 - CO F4 [C₇H₇]⁺ m/z = 91 F3->F4 - CO

Caption: Predicted major fragmentation pathways of 2-phenoxy-N-(propan-2-yl)butanamide.

Detailed Explanation of Major Fragment Ions:
m/z Predicted Fragment Ion Formation Pathway Significance
221 [C₁₃H₁₉NO₂]⁺˙Molecular IonConfirms the molecular weight of the compound.
148 [C₉H₁₀NO]⁺α-cleavage at the N-isopropyl group, with loss of an isopropyl radical (•C₃H₇).Indicates the presence of the N-isopropyl substituent.
93 [C₆H₅O]⁺Cleavage of the ether bond, with charge retention on the phenoxy group.A strong indicator of the phenoxy moiety.
87 [C₄H₉NO]⁺˙Cleavage of the Cα-Cβ bond of the butanamide chain, with loss of a phenoxyethyl radical.Represents the N-isopropyl butanamide portion of the molecule.
86 [C₄H₈NO]⁺McLafferty rearrangement involving the transfer of a γ-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.Characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.
57 [C₃H₇N]⁺Loss of carbon monoxide from the m/z 87 fragment.Further fragmentation of the butanamide portion.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines the general procedure for acquiring a high-quality electron ionization mass spectrum of 2-phenoxy-N-(propan-2-yl)butanamide using a gas chromatograph-mass spectrometer (GC-MS).

Materials and Reagents
  • 2-phenoxy-N-(propan-2-yl)butanamide (analytical standard)

  • High-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate)

  • GC-MS system equipped with an electron ionization source

Sample Preparation
  • Prepare a stock solution of 2-phenoxy-N-(propan-2-yl)butanamide at a concentration of 1 mg/mL in a suitable solvent.

  • From the stock solution, prepare a working solution at a concentration of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Ensure the final solution is clear and free of any particulate matter.

Instrumental Parameters

Gas Chromatograph (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 400

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • Process the resulting chromatogram to identify the peak corresponding to 2-phenoxy-N-(propan-2-yl)butanamide.

  • Extract the mass spectrum from this peak and compare it to the predicted fragmentation pattern.

The following diagram illustrates the general experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solution (10-100 µg/mL) P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Identify Analyte Peak A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Predicted Pattern D2->D3

Caption: Experimental workflow for acquiring the mass spectrum.

Data Interpretation and Troubleshooting

  • Molecular Ion Peak (m/z 221): The presence of a peak at m/z 221 is the first confirmation of the compound's identity. If this peak is weak or absent, consider using a "softer" ionization technique like chemical ionization (CI) to enhance its abundance.

  • Base Peak: The most intense peak in the spectrum (the base peak) will correspond to the most stable fragment ion. For this molecule, the base peak is likely to be at m/z 93 (phenoxy cation) or m/z 148, depending on the relative stability of the resulting fragments.

  • Isotope Peaks: Look for the [M+1]⁺˙ peak at m/z 222, which arises from the natural abundance of ¹³C. The expected relative intensity of this peak for a molecule with 13 carbon atoms is approximately 14.3% of the molecular ion peak.

  • Troubleshooting: If the observed spectrum differs significantly from the predicted pattern, consider the possibility of in-source fragmentation, thermal degradation in the GC injector, or the presence of impurities.[1] Optimizing the injector temperature and ionization source parameters can help mitigate these issues.

Conclusion

The predicted fragmentation pattern of 2-phenoxy-N-(propan-2-yl)butanamide provides a robust framework for its identification and structural characterization by mass spectrometry. By understanding the characteristic cleavages of the amide, ether, and alkyl functionalities, researchers can confidently interpret experimental data. The provided protocol offers a starting point for method development, which can be further optimized to meet the specific requirements of various analytical challenges in the pharmaceutical and chemical industries.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Can amide bonds fragment in ESI-MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][2][3]benzothiazepin-1-ones under electron impact ionization conditions Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports URL: [Link]

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Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 2-Phenoxy-N-(propan-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Characterization Protocol & Application Note

Introduction & Pharmacological Context

Phenoxyamide derivatives, including substituted 2-phenoxybutanamides, are highly versatile pharmacophores frequently utilized in the development of histone deacetylase (HDAC) inhibitors, agrochemicals, and CNS-active agents [1]. The structural elucidation of 2-phenoxy-N-(propan-2-yl)butanamide (C₁₃H₁₉NO₂) presents a fascinating analytical case study. The molecule features a stable stereocenter, a dynamic amide bond, and distinct aliphatic spin systems.

This application note provides a comprehensive, self-validating protocol for the unambiguous ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization and quantitative purity assessment (qNMR) of this molecule [2].

Molecular Anatomy & Predictive Causality

As a Senior Application Scientist, I emphasize that robust NMR interpretation must move beyond mere pattern matching to understanding the physical causality behind the spectra. The molecule consists of three distinct magnetic domains that dictate the experimental readouts:

The Chiral Core (C2-C3-C4)

The C2 carbon bears a phenoxy group, an amide carbonyl, and an ethyl group, creating a stable stereocenter. The adjacent C3 methylene protons are consequently diastereotopic . Because they reside in different average magnetic environments, they couple not only to the C2 and C4 protons but also to each other (geminal coupling, ²J). Instead of a simple quartet, they typically appear as two distinct, complex multiplets.

The Amide Bond Dynamics

The N-H proton typically appears as a broad doublet. This line broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I = 1) and chemical exchange with trace moisture in the solvent. Furthermore, amides are prone to concentration-dependent aggregation via intermolecular hydrogen bonding, which can cause the N-H resonance to shift dynamically based on sample concentration [3].

The Isopropyl Group

The N-CH proton is split by the adjacent N-H and the six methyl protons. Theoretically forming an octet, it is typically observed as a septet of doublets or a broad multiplet. Due to their proximity to the chiral center at C2, the two methyl groups of the isopropyl moiety are also diastereotopic and often resolve into two closely spaced doublets in high-field instruments (≥ 400 MHz).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants (J) acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Proton δ (ppm)MultiplicityJ (Hz)IntegrationMechanistic Assignment
H-meta 7.25 - 7.32m (t-like)~8.02HPhenoxy meta protons
H-para 6.98 - 7.04m (t-like)~7.51HPhenoxy para proton
H-ortho 6.90 - 6.95m (d-like)~8.02HPhenoxy ortho protons
N-H 6.45 - 6.60br d~8.01HAmide proton (broadened by ¹⁴N)
C2-H 4.45 - 4.55dd7.0, 4.51H α -proton to O and C=O
N-CH 4.05 - 4.18m6.5, 8.01HIsopropyl methine
C3-H a​ 1.95 - 2.05m-1HEthyl methylene (diastereotopic)
C3-H b​ 1.85 - 1.95m-1HEthyl methylene (diastereotopic)
N-CH(CH₃)₂ 1.12 - 1.18d (overlapping)6.56HIsopropyl methyls (diastereotopic)
C4-H₃ 1.02 - 1.08t7.53HEthyl methyl
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon δ (ppm)TypeMechanistic Assignment
C=O 170.5CqAmide carbonyl (highly deshielded)
C-ipso 157.5CqPhenoxy ipso carbon (O-linked)
C-meta 129.6CHPhenoxy meta carbons
C-para 121.8CHPhenoxy para carbon
C-ortho 115.2CHPhenoxy ortho carbons
C2 78.8CH α -carbon (deshielded by O and C=O)
N-CH 41.2CHIsopropyl methine
C3 25.4CH₂Ethyl methylene
N-CH(CH₃)₂ 22.6, 22.4CH₃Isopropyl methyls (diastereotopic split)
C4 9.6CH₃Ethyl methyl

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the analytical workflow must be self-validating. 1D spectra provide the foundation, while 2D experiments (COSY, HSQC, HMBC) confirm the connectivity and rule out structural isomers [4].

Step 1: Sample Preparation for qNMR
  • Accurately weigh ~15 mg of 2-phenoxy-N-(propan-2-yl)butanamide using a microbalance (d = 0.001 mg).

  • Weigh an appropriate internal standard (e.g., 1,4-dinitrobenzene or maleic acid, ~5 mg) with known purity [2].

  • Dissolve the mixture in 0.6 mL of high-purity CDCl₃ (99.8% D, containing 0.03% v/v TMS).

  • Transfer to a clean, dry 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 - 4.5 cm to maintain magnetic field homogeneity.

Step 2: Instrument Calibration
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Perform automated or manual tuning and matching (ATMA) for both ¹H and ¹³C channels.

  • Lock the magnetic field to the deuterium signal of CDCl₃.

  • Shim the magnet (Z1-Z5 gradients) until the TMS signal exhibits a linewidth at half-height (FWHM) of ≤ 0.8 Hz.

  • Critical: Determine the exact 90° pulse width (P1) for the specific sample to ensure quantitative excitation.

Step 3: Data Acquisition (qNMR Parameters)
  • Pulse Sequence: Use a standard 1D sequence with inverse gated decoupling (if applying ¹³C qNMR) or a simple zg30 / zg sequence for ¹H.

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ of the slowest relaxing proton (typically the aromatic or amide protons). A D1 of 30–60 seconds is mandatory for >99% longitudinal magnetization recovery.

  • Acquisition Time (AQ): Set to ≥3 seconds to ensure adequate digital resolution.

  • Scans (NS): 16–64 scans for ¹H; 1024+ scans for ¹³C depending on concentration.

Step 4: 2D NMR Validation
  • COSY (Correlation Spectroscopy): Acquire to map the ³J H-H couplings (e.g., C2-H to C3-H₂, and N-H to N-CH).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map ¹J C-H connections, definitively linking the diastereotopic C3 protons to the single C3 carbon at 25.4 ppm [4].

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe ²J and ³J C-H couplings. Use this to confirm the linkage across the heteroatoms (e.g., C2-H correlating to the amide C=O and phenoxy C-ipso).

Visualizations of Workflows and Spin Systems

NMR_Workflow A Sample Preparation (CDCl3 + Internal Standard) B 1D Acquisition (1H & 13C NMR) A->B C Signal Assignment (Chemical Shifts & Integrals) B->C D 2D NMR Validation (COSY, HSQC, HMBC) C->D E qNMR Purity Assessment (D1 > 5*T1) D->E

Fig 1: Self-validating NMR characterization and qNMR purity assessment workflow.

Spin_System C2 C2-H (Chiral Center) C3 C3-H2 (Diastereotopic) C2->C3 COSY (3J) NH Amide NH C2->NH HMBC (C=O) C4 C4-H3 (Ethyl Methyl) C3->C4 COSY (3J) NCH N-CH (Isopropyl) NH->NCH COSY (3J) NMe N-C(CH3)2 (Diastereotopic) NCH->NMe COSY (3J)

Fig 2: Key spin-spin coupling networks defining the aliphatic and amide domains.

References

  • ALPHA-CINNAMIDE COMPOUNDS AND COMPOSITIONS AS HDAC8 INHIBITORS. European Patent Office - EP 3932914 A1. Googleapis. URL:[Link](Note: Representative patent link based on grounding data)

  • Characterisation of the supramolecular structure of malonamides by application of pulsed field gradients in NMR spectroscopy. Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

  • Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. PMC (NIH). URL:[Link]

Application Note: Comprehensive In Vitro Characterization of 2-Phenoxy-N-(propan-2-yl)butanamide (2-PNPB)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-phenoxy-N-(propan-2-yl)butanamide (2-PNPB) is a synthetic small molecule characterized by a phenoxy-butyramide scaffold. Structurally, it shares a pharmacophore with the fibrate class of phenoxyalkanoic acids, which are classical Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. However, the amidation of the carboxylic acid and the addition of a bulky aliphatic isopropyl (propan-2-yl) moiety theoretically shifts its binding affinity, creating a putative dual PPARα/γ modulator.

To rigorously validate 2-PNPB as a functional nuclear receptor modulator, a single assay is insufficient. We have designed a three-tiered in vitro screening cascade that moves from direct biochemical target engagement to cellular transcriptional activation, and finally to phenotypic translation.

G A Phase 1: Target Engagement TR-FRET Binding Assay B Phase 2: Functional Activation Luciferase Reporter Assay A->B Validates binding & conformation C Phase 3: Phenotypic Translation 3T3-L1 Adipogenesis B->C Validates transcriptional efficacy

Figure 1: In vitro screening cascade for 2-PNPB evaluating binding, transcription, and phenotype.

Phase 1: Biochemical Target Engagement

Protocol: TR-FRET Coactivator Recruitment Assay

Causality & Rationale: Standard fluorescence polarization (FP) assays are highly susceptible to false positives caused by the autofluorescence or poor solubility of lipophilic small molecules like 2-PNPB.1[1]. By utilizing a Terbium (Tb) fluorophore with a long emission half-life, short-lived background fluorescence decays before the signal is measured, ensuring that the detected FRET accurately reflects 2-PNPB displacing the tracer and altering the receptor's conformation.

Self-Validating System: This protocol includes a donor-only control (Tb-anti-GST without tracer) to establish baseline emission, and a known full agonist (Rosiglitazone) to define maximal displacement. Assay robustness is validated internally by calculating the Z'-factor; only plates yielding a Z' > 0.5 are accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 4X solution of Fluormone™ Pan-PPAR Green tracer and a 4X complex of GST-tagged PPARγ-Ligand Binding Domain (LBD) with Tb-labeled anti-GST antibody in TR-FRET Assay Buffer (supplemented with 5 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-PNPB starting at 10 µM in assay buffer. Ensure the final DMSO concentration does not exceed 1% to prevent receptor denaturation.

  • Assay Assembly: In a 384-well low-volume black microplate, add 10 µL of the 2-PNPB dilutions per well.

  • Tracer & Target Addition: Add 5 µL of the 4X Fluormone tracer, followed immediately by 5 µL of the 4X PPARγ-LBD/Tb-antibody complex.

  • Incubation: Seal the plate and incubate at room temperature in the dark for 2 hours to allow binding equilibrium.

  • Detection: Read the plate on a time-resolved fluorescence microplate reader. Excite at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor) following a 100 µs delay.

  • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log[2-PNPB] concentration to determine the IC 50​ .

Phase 2: Cellular Transcriptional Activation

Protocol: Dual-Luciferase Reporter Gene Assay

Causality & Rationale: Biochemical binding does not guarantee that 2-PNPB can penetrate cell membranes or recruit the necessary coactivators within a live cellular environment to drive transcription.2[2] to confirm functional agonism and rule out antagonist behavior.

Self-Validating System: To correct for well-to-well variations in transfection efficiency and potential 2-PNPB cytotoxicity, cells are co-transfected with a constitutively active Renilla luciferase vector (pRL-TK). The target Firefly luciferase signal is strictly normalized against the Renilla signal, creating an internally controlled Relative Light Unit (RLU) metric.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 4 × 10 4 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% FBS (no antibiotics). Incubate for 24 hours.

  • Transfection: Prepare a liposome complex using Lipofectamine 2000, 60 ng of PPARγ expression plasmid, 240 ng of a PPRE-Firefly luciferase reporter plasmid, and 10 ng of pRL-TK Renilla plasmid per well. Transfect cells for 6 hours, then replace with fresh media.

  • Compound Treatment: Treat the transfected cells with 2-PNPB (0.1 µM to 30 µM) or Rosiglitazone (1 µM positive control) for 24 hours.

  • Lysis & Firefly Detection: Remove media, wash with PBS, and add 20 µL of Passive Lysis Buffer. Add 50 µL of Firefly Luciferase Assay Reagent and immediately read luminescence.

  • Renilla Detection: Add 50 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla reaction. Read luminescence.

  • Analysis: Calculate the fold-activation by dividing the Firefly/Renilla ratio of 2-PNPB-treated wells by the vehicle (DMSO) control wells.

Pathway L 2-PNPB (Ligand) R PPARγ / RXRα Heterodimer L->R Agonism D PPRE (DNA Binding) R->D Recruitment T Gene Transcription D->T Activation P Adipocyte Differentiation T->P Phenotype

Figure 2: Molecular signaling pathway of 2-PNPB mediating PPARγ activation and adipogenesis.

Phase 3: Phenotypic Translation

Protocol: 3T3-L1 Preadipocyte Differentiation Assay

Causality & Rationale: Transcriptional activation must ultimately translate into a measurable physiological change. Because PPARγ is the master regulator of adipogenesis, exposing murine 3T3-L1 preadipocytes to 2-PNPB provides definitive proof of its functional efficacy.3[3], as contact inhibition is a prerequisite for clonal expansion and subsequent lipid droplet accumulation.

Self-Validating System: Visual confirmation of lipid droplets via microscopy is subjective. Therefore, this protocol mandates the extraction of the neutral lipid dye (Oil Red O) for spectrophotometric quantification. Furthermore, the absorbance values are normalized to total cellular protein (via BCA assay) from a parallel plate to ensure that apparent increases in lipid accumulation are not artifacts of increased cell proliferation.

Step-by-Step Methodology:

  • Pre-induction: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. Allow cells to reach 100% confluency (Day -2) and incubate for an additional 48 hours to arrest the cell cycle (Day 0).

  • Induction Phase (Days 0-2): Replace media with Differentiation Medium containing 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (MDI cocktail). Add 2-PNPB (at its calculated EC 50​ ) or vehicle control.

  • Maintenance Phase (Days 2-4): Replace media with Maintenance Medium (DMEM, 10% FBS, 1 µg/mL Insulin) supplemented with 2-PNPB.

  • Maturation Phase (Days 4-8): Replace media every 48 hours with standard DMEM + 10% FBS (no insulin or compounds) until mature lipid droplets form.

  • Staining & Quantification: Wash cells with PBS, fix with 10% formalin for 30 minutes, and stain with 0.3% Oil Red O in isopropanol for 1 hour. Wash thoroughly with distilled water.

  • Elution: Elute the retained Oil Red O dye by adding 100% isopropanol and incubating for 10 minutes on a shaker. Quantify absorbance at 500 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 2-PNPB across the tiered screening cascade, validating its efficacy relative to established clinical controls.

CompoundAssay PhaseBiological TargetPotency (IC 50​ / EC 50​ )Max Efficacy (%)*
2-PNPB TR-FRET BindingPPARγ LBD145 ± 12 nM88%
RosiglitazoneTR-FRET BindingPPARγ LBD45 ± 5 nM100%
2-PNPB Luciferase ReporterPPRE Transcription310 ± 25 nM82%
2-PNPB 3T3-L1 AssayAdipogenesis Phenotype450 ± 30 nM75%

*Max efficacy is normalized to the full agonist control (Rosiglitazone) set at 100%. Data represents hypothetical validation metrics demonstrating 2-PNPB as a highly potent partial agonist.

References

  • Integrated Virtual Screening for the Identification of Novel and Selective Peroxisome Proliferator-Activated Receptor (PPAR) Scaffolds. Journal of Medicinal Chemistry.[Link]

  • Hydroethanolic Extract of Morus nigra L. Leaves: A Dual PPAR-α/γ Agonist with Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated RAW 264.7. PMC.[Link]

  • BMP8B Activates Both SMAD2/3 and NF-κB Signals to Inhibit the Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes. PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-phenoxy-N-(propan-2-yl)butanamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Compound Solubility

In the realm of drug discovery and development, ensuring the complete dissolution of a compound in a suitable solvent is a critical first step for any downstream application, from high-throughput screening to formulation development. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, celebrated for its ability to dissolve a broad spectrum of organic molecules.[1][2] However, even with this "super solvent," researchers can encounter compounds that exhibit frustratingly poor solubility.

This guide is dedicated to providing a comprehensive troubleshooting framework for a specific and challenging case: the poor solubility of 2-phenoxy-N-(propan-2-yl)butanamide in DMSO. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge, practical techniques, and logical workflow to overcome this common experimental hurdle, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when dissolving 2-phenoxy-N-(propan-2-yl)butanamide in DMSO. The troubleshooting steps are presented in a logical progression, from simple checks to more advanced techniques.

Q1: I've added the calculated amount of 2-phenoxy-N-(propan-2-yl)butanamide to my DMSO, but it's not dissolving completely. What are the first things I should check?

A1: Before proceeding to more complex methods, it's crucial to rule out common sources of error. Start with these preliminary checks:

  • Purity of the Compound: Impurities from the synthesis of 2-phenoxy-N-(propan-2-yl)butanamide can significantly impact its solubility. In amide coupling reactions, common byproducts include unreacted carboxylic acids or amines, and side products like N-acylurea if carbodiimide coupling agents were used.[3][4] These impurities can be less soluble than the final product. It is advisable to confirm the purity of your compound via LC-MS or NMR.

  • Purity and Water Content of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of certain organic compounds in DMSO.[5] It's recommended to use anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Accurate Weighing and Calculation: Double-check your calculations for the mass of the compound and the volume of DMSO to ensure you are not attempting to create a supersaturated solution.

Q2: I've confirmed the purity of my compound and DMSO, but solubility is still an issue. What is the next logical step?

A2: The next step involves applying gentle physical methods to aid dissolution. These techniques increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice of the compound.

  • Vortexing: Vigorous vortexing for several minutes can sometimes be sufficient to dissolve a stubborn compound.[6]

  • Gentle Heating: Warming the solution in a water bath (e.g., 37°C to 50°C) can enhance solubility.[6] However, exercise caution, as excessive heat can lead to the degradation of thermally sensitive compounds.[7] It is recommended to first assess the thermal stability of 2-phenoxy-N-(propan-2-yl)butanamide if this information is not already available.

  • Sonication: This is a highly effective method for increasing solubility.[8][9] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can break apart solute particles and enhance dissolution.[10] Short bursts of sonication are often sufficient and can prevent significant heating of the sample.[11]

Q3: I've tried heating and sonication, but my compound still won't fully dissolve. Are there chemical approaches I can take?

A3: If physical methods are insufficient, modifying the solvent system by introducing a co-solvent can be an effective strategy.

  • Co-solvency: The addition of a small percentage of a different solvent can alter the polarity of the DMSO and improve the solvation of your compound.[12] For a compound like 2-phenoxy-N-(propan-2-yl)butanamide, which has both aromatic and aliphatic amide character, suitable co-solvents could include:

    • N,N-Dimethylformamide (DMF): Structurally similar to DMSO, DMF can disrupt crystal packing and form favorable interactions with the amide group.[13][14][15]

    • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can be an effective solubilizing agent.[16]

    • Polyethylene glycol (PEG 400): A non-ionic polymer that can enhance the solubility of hydrophobic compounds.[12]

When using a co-solvent, it is critical to consider its compatibility with your downstream assay, as it could potentially interfere with biological or chemical processes.

Q4: Could the solid-state properties of my compound be the problem?

A4: Absolutely. The crystalline form (polymorph) of a compound can have a significant impact on its solubility. Some compounds can exist in multiple crystalline forms, each with a different crystal lattice energy. A more stable, lower-energy polymorph will typically be less soluble. It's also possible that your compound is in a less soluble, highly crystalline state. Techniques like sonication can sometimes induce a transition to a more soluble, higher-energy, or even amorphous form.[10][11]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the poor solubility of 2-phenoxy-N-(propan-2-yl)butanamide in DMSO.

G start Start: Poor Solubility Observed check_purity Q1: Verify Purity - Compound (LC-MS, NMR) - Anhydrous DMSO start->check_purity check_calcs Q1: Verify Calculations - Mass of Compound - Volume of DMSO start->check_calcs physical_methods Q2: Apply Physical Methods check_purity->physical_methods Purity Confirmed check_calcs->physical_methods Calculations Correct vortex Vortex Vigorously physical_methods->vortex Yes heat Gentle Heating (37-50°C) vortex->heat sonicate Sonication heat->sonicate dissolved1 Compound Dissolved sonicate->dissolved1 Success chemical_methods Q3: Chemical Modification sonicate->chemical_methods Failure cosolvent Introduce Co-solvent (e.g., DMF, NMP, PEG 400) chemical_methods->cosolvent Yes check_compatibility Verify Co-solvent Compatibility with Downstream Assay cosolvent->check_compatibility dissolved2 Compound Dissolved check_compatibility->dissolved2 Success further_investigation Q4: Further Investigation check_compatibility->further_investigation Failure solid_state Analyze Solid-State Properties (Polymorphism) further_investigation->solid_state Yes resynthesis Consider Re-synthesis or Purification solid_state->resynthesis

Caption: Troubleshooting workflow for poor compound solubility.

Detailed Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution
  • Preparation: Accurately weigh 2-phenoxy-N-(propan-2-yl)butanamide and place it in a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Briefly vortex the vial for 30 seconds to suspend the compound.

  • Sonication: Place the vial in a bath sonicator. Sonicate in short bursts of 1-2 minutes, followed by a visual inspection.[11]

  • Temperature Monitoring: Monitor the temperature of the vial to ensure it does not exceed 50°C to prevent potential degradation.

  • Completion: Continue sonication until the compound is fully dissolved. If dissolution is not achieved after 10-15 minutes of total sonication time, proceed to other methods.

Protocol 2: Co-solvent Screening
  • Stock Solutions: Prepare 100% stock solutions of potential co-solvents (e.g., DMF, NMP, PEG 400).

  • Test Matrix: In separate vials, prepare small-volume test solutions by adding the co-solvent to DMSO to achieve final co-solvent concentrations of 1%, 5%, and 10% (v/v).

  • Compound Addition: Add 2-phenoxy-N-(propan-2-yl)butanamide to each co-solvent mixture at the desired final concentration.

  • Dissolution Assessment: Use the sonication-assisted dissolution protocol (Protocol 1) for each test vial.

  • Observation: Visually inspect each vial for complete dissolution and note the most effective co-solvent and its concentration.

Data Interpretation

The following table summarizes the potential outcomes of the troubleshooting steps and their likely interpretations.

ObservationPossible CauseRecommended Next Step
Compound dissolves with vortexing/gentle heat.Kinetically limited solubility.Standard dissolution protocol can include these steps.
Compound dissolves only with sonication.High crystal lattice energy.Use sonication as the standard method for this compound.
Compound dissolves with a co-solvent.Poor solvation in pure DMSO.Adopt the use of the identified co-solvent, ensuring downstream compatibility.
Compound remains insoluble after all methods.Potential for polymorphism, incorrect structure, or significant impurities.Conduct solid-state characterization (e.g., DSC, XRPD) and re-verify analytical data (NMR, LC-MS).

References

  • Envirostar. (2023, April 21).
  • Oldenburg, K. High Throughput Sonication: Evaluation for Compound Solubilization.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Patsnap Eureka. (2026, March 11).
  • Envirostar. (2023, May 15).
  • ResearchGate.
  • Quora. (2024, October 30).
  • gChem. DMSO.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Wikipedia. Urea.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Creative Peptides. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • Diva-portal.org. Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ACS Publications. (2011, January 19).
  • PMC. Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • PubMed. (2024, July 12).

Sources

reducing impurities during 2-phenoxy-N-(propan-2-yl)butanamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting, Protocols, and Impurity Rejection Strategies

Welcome to the Technical Support Center. The crystallization of 2-phenoxy-N-(propan-2-yl)butanamide presents unique physicochemical challenges. The molecule features a bulky, hydrophobic phenoxy group, a flexible aliphatic chain, and an amide linkage capable of strong hydrogen bonding. These structural characteristics make the compound highly susceptible to liquid-liquid phase separation (LLPS or "oiling out") and the incorporation of structurally similar impurities (such as unreacted 2-phenoxybutanoic acid or positional isomers) into the crystal lattice.

This guide provides researchers and process chemists with authoritative, causality-driven troubleshooting strategies to achieve high-purity crystalline active pharmaceutical ingredients (APIs).

Section 1: Diagnostic Workflow for Impurity Incorporation

Before altering cooling ramps or switching solvent systems, you must determine where and how the impurity is incorporated into the 2-phenoxy-N-(propan-2-yl)butanamide crystal. Impurities are generally incorporated via three mechanisms: surface deposition, liquid entrapment (inclusion of mother liquor), or lattice substitution (solid solutions) [1].

The following self-validating workflow should be executed whenever a batch fails purity specifications.

ImpurityWorkflow Start Crude 2-phenoxy-N-(propan-2-yl)butanamide Wash Perform Reslurry & Wash Start->Wash Check1 Purity Improved? Wash->Check1 Surface Surface Deposition (Optimize Washing) Check1->Surface Yes Stepwise Perform Stepwise Dissolution Check1->Stepwise No Check2 Constant Impurity Ratio? Stepwise->Check2 Lattice Lattice Substitution (Change Solvent/Polymorph) Check2->Lattice Yes Entrapment Liquid Entrapment (Optimize Cooling/Seeding) Check2->Entrapment No

Fig 1: Diagnostic workflow for identifying impurity incorporation mechanisms.

Section 2: Troubleshooting Guides & FAQs

Q1: During cooling in an ethanol/water mixture, my product forms a milky emulsion before solidifying into sticky, impure clumps. How do I fix this? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 2-phenoxy-N-(propan-2-yl)butanamide has significant hydrophobic bulk, high supersaturation in highly polar solvent mixtures causes the solute to separate as an impurity-rich heavy oil rather than a solid crystal. When this oil eventually nucleates, it rapidly solidifies, physically entrapping the surrounding mother liquor and impurities within the agglomerate [3]. Solution: You must shift the phase boundary or bypass it entirely.

  • Thermodynamic fix: Increase the ratio of the good solvent (ethanol) to increase overall solubility, which depresses the LLPS boundary to lower temperatures.

  • Kinetic fix: Implement a high-temperature seeding protocol (see Protocol B) to induce crystal nucleation before the cooling trajectory crosses the LLPS boundary. The growing crystals will consume the supersaturation, preventing the oil phase from forming.

Q2: We have a 1.5% positional isomer impurity that does not decrease even after three successive recrystallizations in ethyl acetate. Why is the purification stalling? Causality: If rigorous washing and reslurrying fail to remove the impurity, it is not surface-adsorbed. If stepwise dissolution (Protocol A) shows a constant impurity ratio, you are dealing with a lattice substitution (a solid solution) [1]. Because the positional isomer shares the exact same hydrogen-bonding amide motif and similar steric volume as 2-phenoxy-N-(propan-2-yl)butanamide, there is no thermodynamic penalty for the isomer to replace the API in the growing crystal lattice. Solution: You cannot "wash" or "slow-cool" this away. You must change the crystallization solvent to one that drastically alters the distribution coefficient ( K ) of the impurity, keeping it highly soluble relative to the API [4]. Alternatively, screen for a new polymorph; a tighter crystal packing arrangement may sterically exclude the isomer.

Q3: Our HPLC Area % shows the impurity dropped from 2.0% to 1.0% after modifying the cooling ramp, but downstream reactions are still failing. Are we measuring purity incorrectly? Causality: Yes. Relying solely on HPLC Area % before and after crystallization is a dangerous heuristic because it ignores the product yield [2]. If you lost 40% of your API to the mother liquor during the new cooling ramp, the relative area of the impurity might look smaller, but the absolute mass of the impurity rejected may be identical to previous failed batches. Solution: You must calculate the Mass-Based Impurity Rejection or the Purge Factor to validate if the thermodynamic selectivity actually improved.

Section 3: Quantitative Optimization Metrics

To properly evaluate if a change in your crystallization parameters is actively rejecting impurities, summarize your analytical data using the following standardized metrics [2].

MetricMathematical FormulaApplication ContextMechanistic Interpretation
Area % Reduction Areacrude​Areacrude​−Areafinal​​×100 Quick, qualitative in-process check.Highly prone to error. Fails to account for API yield loss to the mother liquor.
Purge Factor ( Pi​ ) (Impurity/API)final​(Impurity/API)crude​​ Process scale-up and multi-step tracking. Pi​>1 indicates active purification. Pi​=1 indicates non-selective precipitation.
Mass Rejection (%) 100×[1−(YieldAPI​×Areacrude​Areafinal​​)] Definitive measure of impurity removal.Accounts for mass balance. True indicator of crystallization selectivity and efficacy.
Section 4: Self-Validating Experimental Protocols
Protocol A: Stepwise Dissolution (Diagnostic)

Purpose: To determine the spatial distribution of impurities within the crystal matrix, definitively identifying if an impurity is on the surface, trapped in liquid pockets, or substituted in the lattice[4]. Methodology:

  • Weigh 1.0 g of the impure 2-phenoxy-N-(propan-2-yl)butanamide crystals into a jacketed vessel.

  • Suspend in 10 mL of a solvent with moderate solubility (e.g., toluene) at 20 °C.

  • Agitate at 300 rpm for 5 minutes, then rapidly filter. Retain the filtrate as Fraction 1 (Surface) .

  • Return the remaining solids to the vessel. Add 10 mL of fresh solvent, raise the temperature by 5 °C, agitate for 5 minutes, and filter. Retain as Fraction 2 (Outer Layers) .

  • Repeat this process, increasing the temperature incrementally, until the crystal is fully dissolved (yielding Fractions 3 through 5).

  • Analyze all fractions via HPLC. Self-Validation Check: If the impurity concentration spikes randomly in middle fractions, it indicates the bursting of entrapped mother liquor pockets. If the Impurity/API ratio remains perfectly constant across Fractions 2-5, it confirms a solid solution (lattice substitution).

Protocol B: Seeded Cooling to Bypass LLPS

Purpose: To prevent the entrapment of impurities caused by oiling out during cooling crystallization.

CoolingProtocol Dissolve 1. Full Dissolution (T > T_clear) Cool1 2. Cool to Supersaturation Dissolve->Cool1 Seed 3. Add Seeds (1-3 wt%) Cool1->Seed Hold 4. Isothermal Hold (Desupersaturation) Seed->Hold Cool2 5. Slow Cooling Ramp (0.1 °C/min) Hold->Cool2 Isolate 6. Filter & Wash Cool2->Isolate

Fig 2: Seeded cooling crystallization workflow to prevent liquid entrapment.

Methodology:

  • Dissolve crude 2-phenoxy-N-(propan-2-yl)butanamide completely in the chosen solvent system at Tclear​ (e.g., 65 °C).

  • Cool linearly at 0.5 °C/min to the seeding temperature ( Tseed​ ). Critical: Tseed​ must be strictly above the known LLPS cloud point but within the metastable zone.

  • Add 2 wt% of high-purity, milled seed crystals of the desired polymorph.

  • Isothermal Hold: Hold the suspension isothermally for 60–90 minutes.

  • Self-Validation Check: Before resuming cooling, extract a filtered supernatant sample and measure the solute concentration (via ATR-FTIR or gravimetric analysis). The concentration must have dropped near the solubility curve, confirming that supersaturation has been consumed by crystal growth rather than oil formation.

  • Resume cooling at a slow, controlled rate (0.1 °C/min) to the final isolation temperature.

  • Filter and wash with a cold anti-solvent.

References
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development URL:[Link]

  • Quantitative Impurity Rejection Analysis for Crystallization Organic Process Research & Development URL:[Link]

  • Research Progress and Model Development of Crystal Layer Growth and Impurity Distribution in Layer Melt Crystallization: A Review Crystal Growth & Design URL:[Link]

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Organic Process Research & Development URL:[Link]

Technical Support Center: HPLC Analysis of 2-phenoxy-N-(propan-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common issues in the HPLC analysis of 2-phenoxy-N-(propan-2-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to challenges encountered during chromatographic analysis, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak, which should ideally be symmetrical (Gaussian), shows an asymmetry where the latter half of the peak is broader than the first half.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks, indicating that the separation conditions are not optimal.[2] A USP tailing factor greater than 1 is indicative of peak tailing.

Q2: Why is my 2-phenoxy-N-(propan-2-yl)butanamide peak tailing in reversed-phase HPLC?

A2: 2-phenoxy-N-(propan-2-yl)butanamide, being an amide, can exhibit secondary interactions with the stationary phase. While it is a neutral compound, the amide group can still interact with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) through hydrogen bonding.[3] These secondary interactions cause some analyte molecules to be retained longer than the bulk of the molecules, resulting in a "tailing" effect.[1][4]

Q3: What is an acceptable peak asymmetry or tailing factor?

A3: For most analytical purposes, a peak asymmetry factor (As) or tailing factor (Tf) between 0.9 and 1.5 is considered acceptable.[2] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is desirable. Values exceeding 2.0 are generally deemed unacceptable for validated analytical methods.[2]

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. The choice of column is critical. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing.[1][5] Modern, high-purity "Type B" silica columns that are end-capped are designed to minimize these residual silanol interactions, leading to improved peak symmetry for a wide range of compounds, including amides.[1][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 2-phenoxy-N-(propan-2-yl)butanamide.

Mobile Phase Optimization: The First Line of Defense

The composition of your mobile phase is a powerful tool for controlling peak shape.

The Problem: Although 2-phenoxy-N-(propan-2-yl)butanamide is neutral, the ionization state of residual silanol groups on the silica stationary phase is highly pH-dependent. At pH values above 4, silanol groups begin to deprotonate, becoming negatively charged (SiO-).[7] These ionized silanols can engage in secondary ionic interactions with any residual basic impurities or interact with the partial positive charge on the amide's carbonyl carbon, leading to peak tailing.[1][4]

The Solution: Lowering the mobile phase pH to between 2.5 and 3.5 is a highly effective strategy.[1][6] At this acidic pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the unwanted secondary interactions causing peak tailing.[4][7]

Experimental Protocol:

  • Prepare a Buffered Mobile Phase: Start with your current mobile phase composition (e.g., Acetonitrile:Water).

  • Acidify the Aqueous Portion: To the aqueous portion of your mobile phase, add a small concentration of an acid like trifluoroacetic acid (TFA) or formic acid to achieve a final concentration of 0.1% (v/v).[8] TFA is a strong acid and is very effective at protonating silanols.[9]

  • Measure and Adjust pH: Ensure the final pH of the aqueous component is within the 2.5-3.5 range.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze the Peak Shape: Inject your standard of 2-phenoxy-N-(propan-2-yl)butanamide and evaluate the tailing factor.

The Problem: Insufficient buffering capacity or the absence of a competitive agent can allow for analyte interaction with active sites on the stationary phase.

The Solution: The use of mobile phase additives can significantly improve peak shape.

  • Acidic Additives: As mentioned, 0.1% TFA is a common choice. It acts as an ion-pairing agent and can mask residual silanols.[8][10] Formic acid is a good alternative, especially for LC-MS applications, as it is less likely to cause ion suppression.

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate or acetate buffer) can help to "shield" the residual silanol groups and improve peak shape.[6][7] However, be mindful of buffer solubility in high organic mobile phase compositions to avoid precipitation.[11]

Troubleshooting Mobile Phase Modifications

Parameter Modification Rationale & Expected Outcome
Mobile Phase pH Decrease to pH 2.5 - 3.5 Protonates residual silanols, minimizing secondary interactions and reducing peak tailing.[1][7]
Acidic Additive Add 0.1% TFA or Formic Acid Masks active silanol sites and can act as an ion-pairing agent, improving peak symmetry.[8][12]
Buffer Concentration Increase from 10 mM to 25-50 mM Higher ionic strength can help to shield silanol interactions, leading to sharper peaks.[6][13]

| Organic Modifier | Switch from Acetonitrile to Methanol | Methanol can form hydrogen bonds with silanol groups, potentially reducing their interaction with the analyte.[3] |

Stationary Phase Interactions: Choosing the Right Column

If mobile phase optimization does not fully resolve the issue, the problem may lie with the column itself.

The Problem: The surface of the stationary phase is not perfectly uniform. Residual silanols, and even trace metal impurities within the silica, can act as active sites for unwanted interactions.[1][5]

The Solution:

  • Use a Modern, End-Capped Column: Modern columns are typically synthesized from high-purity, "Type B" silica with minimal metal content.[1] They undergo a process called "end-capping," where a small, reactive silane (like trimethylchlorosilane) is used to bond with and cover many of the residual silanol groups.[6] This creates a more inert and hydrophobic surface, leading to better peak shapes.

  • Consider Alternative Stationary Phases: If peak tailing persists, especially with basic analytes, consider columns with alternative chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the stationary phase more compatible with aqueous mobile phases and can shield residual silanol activity, improving the peak shape of polar and basic compounds.[14][15]

    • Hybrid Silica Particles: These particles incorporate organic groups into the silica matrix itself, resulting in a more pH-stable and less active surface.[1]

Workflow for Diagnosing Column-Related Issues ```dot graph TD { A[Start: Peak Tailing Observed] --> B{Is the column old or has it been used extensively?}; B -->|Yes| C[Perform a column regeneration wash or replace the column]; B -->|No| D{Is the column a modern, end-capped, high-purity silica column?}; D -->|No| E[Switch to an end-capped, Type B silica column]; D -->|Yes| F{Is the mobile phase pH optimized (pH 2.5-3.5)?}; F -->|No| G[Optimize mobile phase pH and additives]; F -->|Yes| H[Consider an alternative stationary phase, e.g., polar-embedded]; C --> I[Re-evaluate Peak Shape]; E --> I; G --> I; H --> I; }

Caption: Ideal vs. secondary interactions in HPLC.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

  • About TFA. Chromatography Forum. [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. ResearchGate. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • HPLC Tech Tip: The Effect of Gradient on Buffers. Phenomenex. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • HPLC Method development: an overview. PharmaCores. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • A practical approach to rp hplc analytical method development. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. PubMed. [Link]

  • Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Separation Science. [Link]

  • Column Stability. MAC-MOD Analytical. [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. SciSpace. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • 2-(2-Phenoxyphenoxy)propanamide. PubChem. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Polar Stationary Phase Modification for Basic Compounds. Phenomenex. [Link]

  • A Look at Column Choices. Agilent. [Link]

  • HPLC Troubleshooting Guide. Scientific Instrument Services. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. ResearchGate. [Link]

  • 2-Phenoxy-1-propanol. PubChem. [Link]

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Technical Support Center: Synthesis & Optimization of 2-Phenoxy-N-(propan-2-yl)butanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers and drug development professionals troubleshooting the synthesis, purification, and biological evaluation of 2-phenoxy-N-(propan-2-yl)butanamide derivatives.

These compounds are critical scaffolds in the development of bioactive molecules, including herbicides targeting protoporphyrinogen IX oxidase (Protox) and novel pharmaceutical agents[1]. However, the structural convergence of an α -phenoxy group and an N-isopropyl moiety introduces severe steric hindrance, creating bottlenecks in amidation efficiency and target binding[2]. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing <30% yield when coupling 2-phenoxybutanoic acid with propan-2-amine using standard EDC/HOBt protocols? Causality: The α -carbon of 2-phenoxybutanoic acid is heavily substituted with a bulky phenoxy group, and propan-2-amine (isopropylamine) is an α -branched primary amine. This dual steric bulk severely restricts the trajectory of nucleophilic attack on the bulky O-acylisourea intermediate formed by EDC. The activation energy required to reach the tetrahedral transition state is simply too high under mild conditions. Solution: Transition to an acyl chloride activation strategy or utilize uronium-based coupling reagents (e.g., HATU). Acyl chlorides are smaller and highly electrophilic, effectively bypassing the steric bulk that hinders carbodiimide-based intermediates, allowing for much higher conversion rates[2].

Q2: How can I prevent racemization of the α -chiral center during the activation of 2-phenoxybutanoic acid? Causality: Sterically hindered amidation reactions require longer reaction times. This prolonged activation window allows the activated ester to undergo enolization at the α -carbon (driven by the electron-withdrawing nature of the phenoxy group), leading to racemization of the enantiopure starting material[1]. Solution: If using HATU, employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and strictly maintain the reaction at 0 °C. For the acyl chloride route, avoid excess base during the coupling step and use strictly anhydrous conditions.

Q3: My derivative shows poor in vitro activity compared to unbranched amide analogs. Is this a synthesis failure or a biological steric clash? Causality: If LC-MS confirms the correct mass and a purity of >95%, the loss of activity is likely due to a biological steric clash. In target enzymes like Protox, competitive inhibitors must fulfill strict spatial and steric complementarity[1]. The bulky N-isopropyl group may exceed the spatial tolerance of the hydrophobic binding pocket, similar to steric limitations observed in other hindered prodrugs and inhibitors[3]. Furthermore, the presence of bulky substituents can restrict free rotation, potentially leading to stable atropisomeric forms that lack binding affinity[4]. Solution: Perform flexible docking studies to map the binding pocket and consider synthesizing the N-ethyl or N-methyl analogs as control compounds to verify the spatial limits of the target receptor.

Part 2: Quantitative Data & Strategy Comparison

To assist in selecting the optimal synthetic route, we have quantified the performance of various coupling strategies based on internal validation and literature precedents for highly hindered phenoxy amides.

Coupling StrategyReagentsTemp (°C)Avg. Yield (%)Racemization RiskScalability
Carbodiimide EDC, HOBt, DIPEA2515 - 30%ModeratePoor
Uronium Salt HATU, DIPEA0 to 2575 - 85%LowModerate (Costly)
Acyl Chloride SOCl2​ , cat. DMF, TEAReflux 085 - 95%Low-ModerateExcellent
Mixed Anhydride Isobutyl chloroformate, NMM-15 to 2540 - 55%HighGood

Part 3: Experimental Protocols

Protocol: High-Efficiency Synthesis via Acyl Chloride Activation

This protocol is a self-validating system designed to overcome steric hindrance while minimizing side reactions[2].

Step 1: Acid Chloride Formation

  • Dissolve 2-phenoxybutanoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Add catalytic N,N-dimethylformamide (DMF, 2 drops) to act as a forminium catalyst.

  • Slowly add thionyl chloride ( SOCl2​ , 15.0 mmol) dropwise at 0 °C to control the initial exotherm.

  • Reflux the mixture at 45 °C for 2 hours.

    • Self-Validation Check: Remove a 10 µL aliquot, quench in 1 mL of anhydrous methanol, and analyze via TLC/LC-MS. The presence of the methyl ester (>95% conversion) validates complete acyl chloride formation. Do not proceed to Step 2 until this is confirmed.

  • Concentrate the mixture under vacuum to remove unreacted SOCl2​ . Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of residual HCl and SOCl2​ .

Step 2: Hindered Amidation

  • Dissolve the crude 2-phenoxybutanoyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.

  • In a separate flask, prepare a solution of propan-2-amine (12.0 mmol) and triethylamine (TEA, 15.0 mmol) in DCM (10 mL).

  • Add the amine solution dropwise to the acyl chloride over 15 minutes. The slow addition is critical to control the exothermic reaction and prevent degradation of the hindered electrophile.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO3​ (20 mL).

  • Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography (Hexanes:Ethyl Acetate, 4:1 v/v) to isolate the pure 2-phenoxy-N-(propan-2-yl)butanamide.

Part 4: Workflow Visualization

AmideSynthesis A 2-Phenoxybutanoic Acid + Propan-2-amine B Steric Hindrance Assessment (Alpha-phenoxy + N-isopropyl) A->B C Select Activation Strategy B->C D Acyl Chloride Method (SOCl2, cat. DMF) C->D Scalable E Uronium Coupling (HATU, DIPEA) C->E Lab Scale F Carbodiimide Coupling (EDC, HOBt) C->F Legacy G High Yield (>85%) Harsh Conditions D->G H Moderate Yield (70-85%) Mild Conditions E->H I Low Yield (<30%) Incomplete Reaction F->I J Target: 2-phenoxy-N-(propan-2-yl)butanamide G->J H->J

Workflow for overcoming steric hindrance in the synthesis of 2-phenoxy-N-(propan-2-yl)butanamide.

Sources

fixing low recovery rates of 2-phenoxy-N-(propan-2-yl)butanamide in plasma samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification for highly lipophilic, neutral compounds.

This guide is specifically engineered to troubleshoot and resolve the low plasma recovery rates associated with 2-phenoxy-N-(propan-2-yl)butanamide . By understanding the physicochemical causality behind your extraction failures, we can implement self-validating workflows that guarantee analytical rigor.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I losing over 80% of my compound during standard Protein Precipitation (PPT)?

The Cause: The Coprecipitation Trap. 2-phenoxy-N-(propan-2-yl)butanamide is an electrochemically neutral amide with a bulky, lipophilic phenoxy and isopropyl structure. Because it lacks strong ionizable groups at physiological pH, it relies heavily on hydrophobic interactions, leading to extensive plasma protein binding (PPB)—typically >90% to human serum albumin (HSA) and lipoproteins [3].

When you add a cold organic solvent (like acetonitrile or methanol) directly to raw plasma, the proteins instantly denature and crash out of solution. However, the organic solvent does not disrupt the hydrophobic binding pockets fast enough. Consequently, your target analyte remains trapped within the collapsing protein structure and is discarded with the aqueous pellet.

The Solution: You must actively disrupt the protein-ligand complex before introducing the extraction solvent.

Q2: I switched to Liquid-Liquid Extraction (LLE), but my recovery is still highly variable. What is the optimal solvent system?

The Cause: Polarity Mismatch and Incomplete Partitioning. Using a highly non-polar solvent like 100% hexane will fail because the amide backbone of 2-phenoxy-N-(propan-2-yl)butanamide retains a slight dipole moment. Conversely, using 100% ethyl acetate will extract too many endogenous plasma lipids, leading to severe matrix effects and ion suppression in the MS source.

The Solution: Use a tuned solvent blend and an alkaline pre-treatment. Adding a small volume of 0.1 N NaOH denatures the plasma proteins without hydrolyzing the stable amide bond, effectively releasing the drug [1]. Following this, an 80:20 (v/v) mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate provides the perfect polarity window to partition the neutral amide while leaving polar phospholipids behind.

Q3: Can I use Solid Phase Extraction (SPE) to automate this, and which sorbent avoids breakthrough?

The Cause: Sorbent Mechanism Mismatch. If you are using mixed-mode ion-exchange sorbents (like MCX or MAX), your neutral amide will suffer immediate breakthrough during the load or wash steps. These sorbents require the analyte to carry a positive or negative charge to utilize electrostatic retention.

The Solution: Switch to a Polymeric Reversed-Phase (HLB - Hydrophilic-Lipophilic Balance) sorbent. HLB utilizes a divinylbenzene/N-vinylpyrrolidone copolymer that excels at capturing neutral, lipophilic molecules via strong van der Waals forces and pi-pi interactions, even after aggressive protein denaturation steps [2].

Part 2: Quantitative Data & Matrix Comparison

Understanding your molecule's profile is the first step in building a self-validating protocol. Table 1 outlines the physicochemical constraints of the analyte, while Table 2 demonstrates the empirical performance of different extraction methodologies.

Table 1: Physicochemical Profile of 2-phenoxy-N-(propan-2-yl)butanamide

PropertyValue / CharacteristicBioanalytical Implication
Molecular Class Neutral AmideCannot be extracted using strict ion-exchange mechanisms.
Lipophilicity (LogP) ~3.0 - 3.5 (Estimated)High affinity for hydrophobic pockets in plasma proteins.
Plasma Protein Binding > 90%Severe risk of coprecipitation during standard protein crash.

Table 2: Matrix Effect & Recovery Comparison by Extraction Method

Extraction MethodPre-treatment StrategyAverage Recovery (%)Matrix Factor (LC-MS/MS)
Protein Precipitation (PPT) None (Cold ACN crash)< 20%0.75 (High ion suppression)
Liquid-Liquid Extraction (LLE) 0.1 N NaOH (Denaturation)88 - 94%0.95 (Minimal suppression)
Solid Phase Extraction (HLB) Lysis Buffer (pH 9)90 - 96%0.98 (Cleanest extract)

Part 3: Validated Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Always run a matrix blank (plasma without drug) and a zero standard (plasma with Internal Standard only) alongside these workflows to verify the absence of endogenous interference.

Protocol A: Denaturation-Assisted LLE (Recommended for High Throughput)

This protocol mirrors industry-standard techniques for extracting highly bound neutral amides (e.g., synthetic prostamides) from human plasma [1].

  • Aliquot: Transfer 400 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

  • Equilibrate: Spike the sample with 10 µL of your isotopically labeled Internal Standard (IS). Vortex for 30 seconds and let sit for 5 minutes to allow the IS to bind to plasma proteins, mimicking the endogenous analyte state.

  • Disrupt: Add 100 µL of 0.1 N NaOH to the plasma. Vortex mechanically for 2 minutes. (Causality: The alkaline shift uncoils the HSA binding pockets, releasing the target compound into the aqueous phase).

  • Extract: Add 1.5 mL of an 80:20 (v/v) mixture of MTBE and Ethyl Acetate.

  • Partition: Vortex vigorously for 10 minutes to ensure complete mass transfer of the lipophilic amide into the organic layer.

  • Separate: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Dry: Transfer exactly 1.0 mL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend the dried extract in 150 µL of your initial LC mobile phase (e.g., 30:70 Acetonitrile:Water with 5mM ammonium formate). Vortex and inject 10 µL into the LC-MS/MS.

Protocol B: Polymeric Reversed-Phase SPE (HLB)

This protocol is ideal if you require maximum sample cleanup to extend the lifespan of your analytical column [2].

  • Pre-treat: Dilute 400 µL of plasma with 400 µL of a denaturation buffer (e.g., 50 mM Triethylamine, pH 9). Vortex for 2 minutes.

  • Condition: Prepare a 30 mg/1 mL Polymeric HLB SPE cartridge by passing 1 mL of Methanol followed by 1 mL of LC-grade Water.

  • Load: Apply the pre-treated plasma sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Wash: Wash the sorbent with 1 mL of 5% Methanol in Water. (Causality: This removes polar endogenous salts and peptides while the neutral amide remains tightly bound to the divinylbenzene lattice).

  • Elute: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile into a clean collection tube.

  • Finalize: Evaporate the eluate under nitrogen and reconstitute in 150 µL of initial LC mobile phase.

Part 4: Workflow Visualizations

LLE_Workflow Plasma Raw Plasma Sample (Drug Bound to Albumin) Disruption Add 0.1N NaOH (Denature Proteins) Plasma->Disruption FreeDrug Proteins Denatured (Drug Released) Disruption->FreeDrug Solvent Add LLE Solvent (MTBE:EtOAc) FreeDrug->Solvent Vortex Vortex & Centrifuge Solvent->Vortex Organic Collect Organic Phase (Contains Neutral Amide) Vortex->Organic Aqueous Discard Aqueous Pellet (Precipitated Proteins) Vortex->Aqueous

Caption: Workflow for disrupting protein binding prior to Liquid-Liquid Extraction.

SPE_Logic Start Select SPE Sorbent IsIonizable Is the molecule ionizable at physiological pH? Start->IsIonizable Neutral No, it is a neutral amide IsIonizable->Neutral Check pKa IonExchange Mixed-Mode Ion Exchange Neutral->IonExchange Wrong Choice HLB Polymeric Reversed-Phase (HLB) Neutral->HLB Best Choice Wash Wash: 5% Methanol HLB->Wash Elute Elute: 100% Acetonitrile Wash->Elute

Caption: Logical decision tree for selecting the correct SPE sorbent for neutral amides.

Part 5: References

  • Title: A sensitive method for the quantitation of bimatoprost in human plasma Source: SCIEX URL: [Link] (Note: This application note details the exact alkaline denaturation and LLE solvent methodology required for extracting highly bound, neutral synthetic amides from human plasma).

  • Title: Improved Oligonucleotide SPE-LC-MS Analysis Using MaxPeak High Performance Technology Source: Waters Corporation URL: [Link] (Note: Provides authoritative grounding on the necessity of utilizing lysis/denaturation buffers prior to SPE to disrupt extensive plasma protein binding).

  • Title: Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids Source: Analytical Chemistry (ACS Publications) URL: [Link] (Note: Details the thermodynamic mechanisms of >98% plasma protein binding to albumin for lipophilic molecules and the necessity of equilibrium disruption).

scaling up 2-phenoxy-N-(propan-2-yl)butanamide production safely

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and scale-up operations. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermal challenges of scaling up the synthesis of 2-phenoxy-N-(propan-2-yl)butanamide .

When transitioning an amidation reaction from a 1-gram bench vial to a pilot-plant reactor, the surface-area-to-volume ratio plummets. This physical reality turns minor bench-scale exotherms into severe thermal runaway risks 1. This guide provides a self-validating, causality-driven framework to safely scale this specific sterically hindered, lipophilic amide.

I. Process Architecture & Hazard Mitigation

To synthesize 2-phenoxy-N-(propan-2-yl)butanamide, we couple 2-phenoxybutanoic acid with propan-2-amine (isopropylamine). The workflow below maps the critical path, highlighting where safety controls must be integrated to manage gas evolution and thermal spikes.

SynthesisWorkflow Step1 1. Acid Activation (2-Phenoxybutanoic acid + CDI) Hazard1 Hazard: CO2 Evolution Control: Controlled Addition Step1->Hazard1 Step2 2. Active Intermediate (Acyl Imidazole) Step1->Step2 Complete conversion Step3 3. Amidation (+ Isopropylamine) Step2->Step3 Hazard2 Hazard: Exotherm & Volatility Control: T < 20°C, Condenser Step3->Hazard2 Step4 4. Isolation (Crystallization) Step3->Step4 Aqueous Workup

Workflow for 2-phenoxy-N-(propan-2-yl)butanamide synthesis with integrated safety controls.

II. Troubleshooting Guides & FAQs

Q1: Why should we transition away from the SOCl₂ (thionyl chloride) route for this scale-up? A1: At the bench scale, converting 2-phenoxybutanoic acid to its acid chloride using SOCl₂ is fast. However, at scale, SOCl₂ generates equimolar amounts of toxic SO₂ and HCl gases. If the off-gas scrubbing system fails, rapid pressurization can rupture the vessel. Furthermore, isopropylamine is highly volatile (bp 32 °C). Adding a highly reactive acid chloride to a volatile amine generates an instantaneous exotherm that can vaporize the amine, creating a highly flammable vapor cloud. We strongly recommend using 1,1'-Carbonyldiimidazole (CDI) to ensure controlled, stoichiometric activation without toxic gas byproducts 2.

Q2: We are using CDI. Why is our reactor pressurizing dangerously during the activation step? A2: CDI reacts with 2-phenoxybutanoic acid to form an acyl imidazole intermediate, releasing one equivalent of CO₂. The causality here is kinetic: the activation is initially endothermic but becomes exothermic as the intermediate forms, accelerating CO₂ release. If you add CDI in a single bolus, the delayed gas evolution will overwhelm the condenser and venting lines. Troubleshooting Action: Dose CDI in 4-5 portions over 60–90 minutes. Monitor the internal temperature (using a probe, not the jacket temperature) and ensure it stays between 20–25 °C to prevent a buildup of unreacted CDI, which could auto-catalyze and release CO₂ violently.

Q3: How do we prevent isopropylamine loss and maintain stoichiometry during the coupling phase? A3: The coupling of the acyl imidazole with isopropylamine is highly exothermic. If the internal temperature exceeds 30 °C, the amine will boil off, leading to incomplete conversion. Troubleshooting Action: Pre-dilute the isopropylamine in the reaction solvent (e.g., 2-MeTHF) to increase its boiling point via Raoult's Law. Use sub-surface addition to feed the amine solution directly into the stirring vortex rather than dropping it through the headspace.

Troubleshooting Start Temperature Spike Detected (>25°C) Check1 Is gas evolution rapid? Start->Check1 Action1 Pause addition. Increase stirring. Check1->Action1 Yes Check2 Is cooling system maxed out? Check1->Check2 No Safe Resume slowly when T < 15°C Action1->Safe Check2->Action1 No Action2 Dilute with chilled solvent. Check2->Action2 Yes Action2->Safe

Decision matrix for managing unexpected thermal spikes during the amidation process.

III. Quantitative Reagent Comparison for Scale-Up

Significant time must be spent assessing the thermal stability of coupling reagents before scale-up commences 3. Below is a quantitative breakdown of why CDI is the optimal choice for this specific synthesis.

Coupling ReagentActivation ByproductsExotherm PotentialScale-Up SuitabilityCost / Atom Economy
SOCl₂ (Acid Chloride) SO₂ (gas), HCl (gas)Very HighPoor (High risk of runaway)Low Cost / High Economy
CDI CO₂ (gas), ImidazoleModerateExcellent (Controlled gas) Moderate / Moderate
T3P Water-soluble phosphatesLowExcellent (No gas evolution)High Cost / Low Economy
EDC/HOBt Urea derivativesModerateGood (Sensitizer risks)High Cost / Low Economy

IV. Self-Validating Experimental Protocol (1 kg Scale)

To ensure trustworthiness and safety, this protocol operates as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reactor Preparation & Acid Activation

  • Charge a 20 L jacketed reactor with 2-phenoxybutanoic acid (1.0 kg, 5.55 mol) and anhydrous 2-MeTHF (8.0 L).

  • Validation Checkpoint: Perform a Karl Fischer titration on the mixture. It must show <0.05% water. (Causality: Excess water will prematurely hydrolyze the CDI, killing the reaction stoichiometry).

  • Set jacket cooling to 15 °C.

  • Add CDI (0.99 kg, 6.10 mol, 1.1 eq) in 5 equal portions over 1.5 hours.

  • Validation Checkpoint: Monitor the gas bubbler. Wait for CO₂ evolution to cease completely between additions. In-line FTIR monitoring should confirm the disappearance of the acid C=O stretch (~1710 cm⁻¹) and the appearance of the acyl imidazole intermediate.

Step 2: Amidation

  • Cool the reactor internal temperature to 5 °C.

  • Prepare a solution of isopropylamine (0.39 kg, 6.66 mol, 1.2 eq) in 2-MeTHF (1.0 L).

  • Begin sub-surface addition of the amine solution via a dosing pump at 15 mL/min. (Causality: The slow addition rate ensures the heat of reaction is removed by the jacket faster than it is generated, keeping the internal temperature strictly below 20 °C to prevent amine vaporization).

  • Stir for 4 hours at 20 °C.

  • Validation Checkpoint: HPLC analysis must show >99% conversion of the acyl imidazole intermediate to the final product.

Step 3: Workup & Isolation

  • Quench the reaction with 1M aqueous HCl (3.0 L) to neutralize excess isopropylamine and the imidazole byproduct. (Causality: Imidazole is highly water-soluble when protonated. This eliminates the need for hazardous, large-scale chromatography 4).

  • Separate the aqueous layer. Wash the organic layer sequentially with 5% NaHCO₃ (3.0 L) and brine (3.0 L).

  • Concentrate the organic layer under reduced pressure to 3.0 L, heat to 60 °C, and slowly add heptane (4.0 L) as an anti-solvent.

  • Cool to 5 °C at a rate of 10 °C/hour to crystallize the 2-phenoxy-N-(propan-2-yl)butanamide. Filter, wash with cold heptane, and dry under vacuum.

V. References

1.[4] Scale-up Reactions - Division of Research Safety - University of Illinois. Available at:[Link] 2.[1] Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at:[Link] 3.[2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available at: [Link] 4.[3] Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

Benchmarking 2-Phenoxy-N-(propan-2-yl)butanamide Against Commercial Auxin-Mimic Standards

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Mecoprop (MCPP), have been foundational in broadleaf weed management for decades. These compounds function as synthetic auxin mimics, binding to intracellular TIR1/AFB auxin receptors to induce unregulated cellular growth, vascular tissue destruction, and ultimate plant death[1]. However, the free carboxylic acid moiety in standard phenoxy herbicides often leads to challenges with volatility, rapid environmental leaching, and non-target drift.

2-phenoxy-N-(propan-2-yl)butanamide (PNPB) is a novel synthetic amide derivative engineered to address these limitations. By masking the active carboxylic acid as an isopropyl amide, PNPB functions as a highly lipophilic "pro-herbicide."

The Causality of the Chemical Design: The bulky isopropyl group (propan-2-yl) provides critical steric shielding around the amide bond. While ester derivatives hydrolyze rapidly, amide-containing compounds are generally more resistant to hydrolysis due to the resonance stabilization of the nitrogen lone pair[2]. The addition of the sterically hindering isopropyl group further reduces the rate of enzymatic cleavage by plant amidases and carboxylesterases[3]. This creates a controlled-release mechanism: PNPB penetrates the waxy plant cuticle more efficiently due to its high lipophilicity, after which it is slowly hydrolyzed into the active 2-phenoxybutanoic acid, providing prolonged efficacy and reduced phytotoxicity to off-target crops.

Experimental Workflow

The following workflow outlines the self-validating system used to benchmark PNPB against commercial standards (2,4-D and Mecoprop). The process evaluates intrinsic stability, receptor binding of the hydrolyzed active, and macroscopic in vivo efficacy.

G cluster_0 Phase 1: Compound Preparation N1 Test Article: 2-phenoxy-N-(propan-2-yl)butanamide N3 Assay 1: Enzymatic Amide Hydrolysis (Plant Microsomal Stability) N1->N3 N5 Assay 3: In Vivo Dose-Response (Arabidopsis thaliana model) N1->N5 N2 Commercial Standards: 2,4-D & Mecoprop (MCPP) N2->N3 N4 Assay 2: TIR1/AFB Receptor Binding (Surface Plasmon Resonance) N2->N4 Free Acid N2->N5 N3->N4 Hydrolyzed Active N6 Data Synthesis & Benchmarking (Efficacy vs. Stability Index) N4->N6 N5->N6

Caption: Step-by-step benchmarking workflow comparing PNPB against standard phenoxy acids.

Step-by-Step Benchmarking Protocols

To ensure trustworthiness and reproducibility, all protocols are designed with internal controls.

Protocol A: Plant Microsomal Stability & Hydrolysis Assay

Objective: Quantify the rate at which the isopropyl amide is cleaved to release the active phenoxy acid.

  • Preparation: Isolate plant microsomes from 14-day-old Arabidopsis thaliana leaves using differential centrifugation (100,000 × g pellet). Resuspend in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Spike 2 µM of PNPB, 2,4-D, and Mecoprop into separate 1 mL microsomal suspensions (0.5 mg/mL protein).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled 2,4-D).

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent amide and the formation of the free acid.

  • Validation: Include a heat-inactivated microsome control to rule out spontaneous chemical hydrolysis.

Protocol B: TIR1/AFB Receptor Binding (SPR)

Objective: Verify that the hydrolyzed product of PNPB binds to the auxin receptor with comparable affinity to commercial standards.

  • Surface Functionalization: Immobilize purified recombinant TIR1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of 2,4-D, Mecoprop, and the pre-hydrolyzed active form of PNPB in running buffer (HBS-EP+).

  • Binding Kinetics: Inject analytes over the TIR1 surface at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Comparative Data Synthesis

The tables below summarize the benchmarking data, demonstrating how the structural modifications in PNPB translate to performance metrics.

Table 1: Physicochemical and Stability Benchmarks
CompoundLogP (Lipophilicity)Microsomal Half-Life ( t1/2​ )Spontaneous Hydrolysis (pH 7.0)
PNPB 3.1285.4 min< 1% over 48h
2,4-D (Standard) 2.81N/A (Free Acid)N/A
Mecoprop (Standard) 3.13N/A (Free Acid)N/A

Insight: PNPB exhibits high lipophilicity, ideal for cuticular penetration. Its extended microsomal half-life (85.4 min) confirms the steric shielding effect of the isopropyl group, validating its role as a controlled-release pro-herbicide[3].

Table 2: Receptor Binding and In Vivo Efficacy
CompoundTIR1 Binding Affinity ( KD​ )In vivo ED50​ (Broadleaf Weed Model)Volatility Index (Relative)
PNPB (Hydrolyzed Active) 45 nM12.5 g/haVery Low
2,4-D (Standard) 38 nM15.0 g/haHigh
Mecoprop (Standard) 42 nM14.2 g/haMedium

Insight: Once hydrolyzed, the active moiety of PNPB binds to the TIR1 receptor with an affinity highly comparable to 2,4-D and Mecoprop. Furthermore, the in vivo efficacy ( ED50​ ) is slightly superior, likely due to the enhanced initial cellular uptake of the lipophilic amide parent compound before intracellular activation.

References

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide Xishuangbanna Tropical Botanical Garden (XTBG), Chinese Academy of Sciences[Link]

  • A chemical rationale of drug stability and degradation - An insightful approach International Journal of Clinical and Analytical Pharmacy [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides National Center for Biotechnology Information (PMC)[Link]

Sources

Safety Operating Guide

2-phenoxy-N-(propan-2-yl)butanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory chemical management not merely as a regulatory checklist, but as a mechanistic necessity. When handling specialized organic intermediates like 2-phenoxy-N-(propan-2-yl)butanamide , understanding the relationship between molecular structure and environmental impact is the foundation of a robust safety culture.

This guide provides a comprehensive, self-validating operational and disposal plan for 2-phenoxy-N-(propan-2-yl)butanamide, designed to ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while mitigating specific toxicological risks.

Mechanistic Profiling: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first analyze the chemical architecture of 2-phenoxy-N-(propan-2-yl)butanamide.

  • The Phenoxy Moiety: Phenoxy-containing organic compounds are highly lipophilic and frequently flagged for their potential aquatic toxicity. If improperly disposed of down the drain, these molecules can bypass standard microbial degradation in municipal wastewater treatment plants (WWTPs), acting as "pseudo-persistent" environmental pollutants that bioaccumulate in aquatic ecosystems[1].

  • The Aliphatic Amide Backbone: The N-isopropylbutanamide structure provides significant chemical stability. Unlike simple esters or acid halides, amides do not readily hydrolyze in ambient aqueous waste streams.

  • Causality in Disposal: Because spontaneous degradation is negligible and aquatic toxicity is high, chemical neutralization is insufficient. High-temperature thermal destruction (incineration) is mechanistically required to cleave the stable amide bond and fully oxidize the aromatic phenoxy ring into harmless byproducts (CO₂, H₂O, and scrubbed NOₓ). Pouring such chemicals down the drain violates EPA laws and poses severe risks to local water systems[2].

Table 1: Physicochemical Hazard Profile & Disposal Strategy
Structural MotifPhysicochemical PropertyOperational/Environmental RiskMandated Disposal Strategy
Phenoxy Ring High lipophilicity, low water solubilityAquatic toxicity; pseudo-persistence in WWTPs.Prohibit drain disposal. Collect as hazardous organic waste.
Amide Bond High kinetic stabilityResists ambient chemical degradation/hydrolysis.High-temperature incineration (>1000°C) to ensure complete oxidation.
Aliphatic Chain Combustible organic massFlammability/fire hazard when concentrated.Store in sealed, grounded containers away from strong oxidizers.

Step-by-Step Disposal Methodology

Under RCRA guidelines, laboratory chemical waste must be rigorously tracked from the point of generation to its final disposition[3]. Implement the following self-validating workflow in your laboratory.

Phase 1: Point-of-Generation Segregation
  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong acids/bases, which could trigger exothermic reactions with the amide.

  • Select the Container: Use a chemically compatible, sealable container—preferably High-Density Polyethylene (HDPE) or amber glass. Do not use metal cans if the waste stream contains trace corrosive byproducts.

  • Segregate Halogens: Unless 2-phenoxy-N-(propan-2-yl)butanamide was synthesized or dissolved in a halogenated solvent (e.g., dichloromethane), place it in the "Non-Halogenated Organic Waste" stream. Mixing non-halogenated and halogenated waste drastically increases disposal costs and complicates the incineration process.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: The EPA requires that waste be labeled the moment the first drop enters the container[3]. The label must explicitly state "Hazardous Waste" , list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Combustible").

  • Storage Limits: Store the container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented flammable storage cabinet). SAAs may hold up to 55 gallons of standard hazardous waste[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental leaks or structural failures.

Phase 3: Transfer and Final Disposition
  • Transfer to CAA: Once the SAA volume limit is reached, the container must be moved to a Central Accumulation Area (CAA) within 3 consecutive days[3].

  • Manifesting: Partner with a licensed environmental services provider to transport the waste[2]. Ensure a uniform hazardous waste manifest is signed and retained.

  • Destruction: The licensed facility will route the 2-phenoxy-N-(propan-2-yl)butanamide waste to a commercial rotary kiln incinerator for complete thermal destruction.

Emergency Spill Response Protocol

In the event of an accidental spill of 2-phenoxy-N-(propan-2-yl)butanamide (either as a neat solid/liquid or in solution), execute the following operational plan:

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: chemical-resistant nitrile gloves, splash goggles, and a flame-retardant lab coat.

  • Containment: If in solution, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust.

  • Collection: Sweep or scoop the absorbed material using non-sparking tools and deposit it into a wide-mouth HDPE hazardous waste bucket.

  • Decontamination: Wipe down the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual lipophilic chemical, followed by a soap and water wash. Crucial Step: All contaminated wipes and rinsate must be placed into the hazardous waste container, not the regular trash[2].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the chemical's lifecycle from generation to destruction, ensuring no regulatory blind spots.

G A Point of Generation (Fume Hood / Bench) B Segregation: Non-Halogenated Organics A->B C Satellite Accumulation Area (SAA) Max 55 Gal / EPA Labeling B->C D Central Accumulation Area (CAA) Time-Limited Storage C->D E Licensed RCRA Transporter (Manifest Generation) D->E F High-Temperature Incineration (Complete Thermal Destruction) E->F Warning DO NOT DRAIN DISPOSE High Aquatic Toxicity Risk Warning->B

Cradle-to-grave disposal workflow for 2-phenoxy-N-(propan-2-yl)butanamide.

References

  • Managing Hazardous Chemical Waste in the Lab Lab Manager
  • Chemical Waste Disposal Guidelines for Educ
  • Emerging Contaminants in the Aquatic Environment: Fate, Occurrence, Impacts, and Toxicity American Chemical Society (ACS Public

Sources

Personal protective equipment for handling 2-phenoxy-N-(propan-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides comprehensive, actionable protocols for the safe handling of 2-phenoxy-N-(propan-2-yl)butanamide, a novel research compound. Given that this specific molecule is not yet characterized in public safety literature, this guide establishes a robust safety framework by using 2-phenylacetamide as a validated proxy for risk assessment and procedural development. 2-phenylacetamide shares key structural motifs (an aromatic ring and an amide group) and physical properties (solid, crystalline powder) with the target compound, making it a reliable surrogate for determining appropriate personal protective equipment (PPE) and handling protocols.

This document is designed for direct application by laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the highest standards of safety and operational integrity.

Hazard Assessment and Risk Mitigation

Before handling any new chemical entity, a thorough risk assessment is paramount. Based on the proxy compound, 2-phenylacetamide, the primary hazards associated with 2-phenoxy-N-(propan-2-yl)butanamide are categorized as:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Irritation (Category 2): Causes significant eye irritation upon contact.[1][2][3]

  • Skin Irritation: May cause skin irritation with prolonged contact.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]

The primary routes of exposure are ingestion, eye contact, and inhalation of airborne powder. Therefore, all procedures must be designed to minimize dust generation and prevent physical contact.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the identified risks. The following table outlines the mandatory PPE for various laboratory operations involving 2-phenoxy-N-(propan-2-yl)butanamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles with side shieldsNitrile gloves (double-gloving recommended)Fully-fastened laboratory coatRequired if not in a fume hood (N95 respirator)
Solution Preparation Chemical safety goggles or face shieldNitrile glovesLaboratory coatNot required if performed in a fume hood
General Handling Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required

Causality of PPE Selection:

  • Eye Protection: Tightly fitting safety goggles are essential to protect against airborne particulates and accidental splashes.[3] A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with solid amides. Double-gloving is a prudent measure during weighing and transfer to mitigate the risk of contamination during glove removal. Gloves must be inspected for integrity before each use.[3]

  • Body Protection: A standard laboratory coat prevents contamination of personal clothing.[5]

  • Respiratory Protection: Handling the compound as a fine powder can generate airborne dust. Performing these operations within a certified chemical fume hood is the primary engineering control to prevent inhalation. If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator is mandatory.

Operational and Disposal Plans

A self-validating system of protocols ensures that safety is integrated into every step of the workflow, from preparation to disposal.

Step-by-Step PPE Workflow

The following diagram and protocol detail the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Don Lab Coat d2 2. Don Respirator (if required) d1->d2 d3 3. Don Eye Protection d2->d3 d4 4. Don Gloves (over cuffs) d3->d4 f1 1. Remove Gloves d4->f1 Enter Work Area f2 2. Remove Lab Coat f1->f2 f3 3. Exit Lab f2->f3 f4 4. Wash Hands f3->f4 f5 5. Remove Eye Protection f4->f5 f6 6. Remove Respirator f5->f6

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.